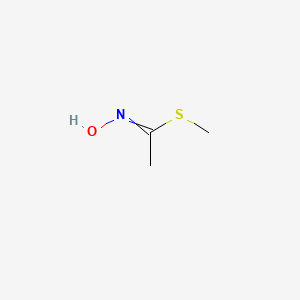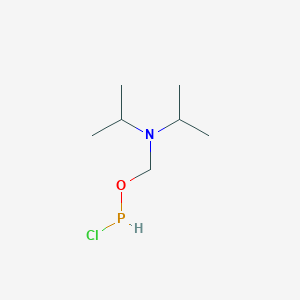
Methomyl oxime
Vue d'ensemble
Description
Le méthomyl oxime est un composé chimique appartenant à la classe des carbamates oximes. Il est largement utilisé comme insecticide en raison de son efficacité à large spectre pour lutter contre divers ravageurs, notamment les arthropodes, les nématodes, les mouches et les ravageurs des cultures . Le méthomyl oxime est connu pour sa haute efficacité et son action rapide, ce qui en fait un choix populaire dans les pratiques agricoles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le méthomyl oxime peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la réaction de l'acétaldoxime avec du chlore dans un solvant organique pour former la chloroacétaldoxime. Cet intermédiaire est ensuite soumis à une réaction de substitution méthylthio avec du méthylmercaptide de sodium et de l'hydroxyde de sodium dans un solvant organique. Le méthomyl oxime brut résultant est purifié par lavage à l'eau pour obtenir du méthomyl oxime de haute qualité .
Méthodes de production industrielle : La production industrielle du méthomyl oxime suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une qualité du produit final. La chaleur de réaction est contrôlée, et les sous-produits sont minimisés pour éviter la décomposition des intermédiaires .
Analyse Des Réactions Chimiques
Types de réactions : Le méthomyl oxime subit diverses réactions chimiques, notamment l'hydroxylation, l'oxydation et le clivage des liaisons ester, carbone-azote, carbone-soufre et azote-oxygène . Ces réactions sont essentielles à sa dégradation et à sa détoxification dans l'environnement.
Réactifs et conditions courantes : Les réactifs couramment utilisés dans les réactions du méthomyl oxime comprennent le chlore, le méthylmercaptide de sodium et l'hydroxyde de sodium. Les réactions sont généralement réalisées dans des solvants organiques dans des conditions contrôlées pour assurer les transformations souhaitées .
Principaux produits formés : Les principaux produits formés à partir des réactions du méthomyl oxime comprennent l'acide méthylcarbamique et le méthomyl oxime lui-même. Ces produits sont ensuite dégradés par action microbienne en composés plus simples tels que l'acétonitrile et le dioxyde de carbone .
Applications de la recherche scientifique
Le méthomyl oxime a plusieurs applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les voies de dégradation des carbamates oximes. En biologie, il est utilisé pour étudier les effets des insecticides sur divers ravageurs et leurs mécanismes de résistance. En médecine, le méthomyl oxime est étudié pour ses effets toxiques potentiels sur la santé humaine et son rôle dans les cas d'intoxication aux pesticides. Dans l'industrie, il est utilisé dans la formulation de produits insecticides pour une utilisation agricole .
Mécanisme d'action
Le méthomyl oxime exerce ses effets en inhibant l'activité de l'acétylcholinestérase, une enzyme essentielle au bon fonctionnement du système nerveux. En inhibant cette enzyme, le méthomyl oxime provoque une accumulation d'acétylcholine, entraînant une stimulation nerveuse continue et une paralysie éventuelle des ravageurs cibles . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la liaison du méthomyl oxime au site actif de l'acétylcholinestérase, empêchant la dégradation de l'acétylcholine .
Applications De Recherche Scientifique
Methomyl oxime has several scientific research applications. In chemistry, it is used as a model compound to study the degradation pathways of oxime carbamates. In biology, it is used to investigate the effects of insecticides on various pests and their resistance mechanisms. In medicine, this compound is studied for its potential toxic effects on human health and its role in pesticide poisoning cases. In industry, it is used in the formulation of insecticidal products for agricultural use .
Mécanisme D'action
Methomyl oxime exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation and eventual paralysis of the target pests . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Le méthomyl oxime est similaire à d'autres carbamates oximes tels que l'aldicarbe, le carbofuran et l'oxamyl. Il est unique par son action rapide et son efficacité à large spectre. Contrairement à certains autres carbamates, le méthomyl oxime a une période résiduelle relativement courte, ce qui le rend moins persistant dans l'environnement . Cette caractéristique réduit le risque de contamination environnementale à long terme et en fait un choix privilégié pour la lutte antiparasitaire dans divers contextes agricoles.
Liste des composés similaires :- Aldicarbe
- Carbofuran
- Oxamyl
Le méthomyl oxime se distingue par sa haute efficacité, son action rapide et son efficacité à large spectre, ce qui en fait un outil précieux dans la gestion des ravageurs .
Propriétés
IUPAC Name |
methyl N-hydroxyethanimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVWCPZVQACAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027754 | |
| Record name | S-Methyl N-hydroxythioacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13749-94-5 | |
| Record name | Methomyl oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methomyl oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | S-Methyl N-hydroxythioacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-hydroxythioimidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4R,5S,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B8057918.png)
![[(2R,3R,4S,5R,6R)-3-acetyloxy-2-[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B8057931.png)


![tert-butyl N-[2-[2-[2-[2-[4-[5-[[4-(2-carbamoylanilino)-5-cyanopyrimidin-2-yl]amino]-2-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8057946.png)
![1-[[3-Methyl-2-(2-methylpropyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057955.png)






